Methyl 9-aminononanoate hydrochloride
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Overview
Description
Methyl 9-aminononanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 and a molecular weight of 223.74 g/mol It is an organic building block used in various research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-aminononanoate hydrochloride can be synthesized through the esterification of 9-aminononanoic acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . The reaction typically occurs at room temperature, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the esterification process mentioned above, scaled up for larger production volumes. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-aminononanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methyl 9-aminononanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 9-aminononanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical reactions, leading to the formation of active intermediates. These intermediates can then participate in further reactions, exerting their effects on different biological systems .
Comparison with Similar Compounds
Similar Compounds
9-aminononanoic acid: The parent compound from which Methyl 9-aminononanoate hydrochloride is derived.
Methyl 9-aminononanoate: The ester form without the hydrochloride component.
Other amino acid methyl esters: Compounds with similar structures but different chain lengths or functional groups.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 9-aminononanoate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive review of its biological activity, including its mechanisms of action, relevant case studies, and significant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative with a nonanoic acid backbone. Its structural formula can be represented as follows:
- Chemical Formula : C10H21ClN2O2
- Molecular Weight : 224.74 g/mol
The compound's hydrophilic nature, attributed to the amino and carboxyl groups, enhances its solubility in biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Activity : Some studies suggest that derivatives of amino acids can cross the blood-brain barrier (BBB), providing neuroprotective effects against neurodegenerative diseases through modulation of neurotransmitter systems.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity, similar to other amino acid derivatives that have shown efficacy against various bacterial strains.
In Vitro Studies
A study investigating the effects of this compound on cell proliferation demonstrated significant results:
- Cell Line Tested : Human cancer cell lines (e.g., MDA-MB-231)
- Concentration Range : 10 µM to 100 µM
- Results : At 50 µM concentration, a notable reduction in cell viability was observed after 48 hours, with a maximum reduction of approximately 44% at 72 hours (p < 0.01) .
Case Studies
Case studies involving this compound have highlighted its potential therapeutic roles:
- Case Study on Neuroprotection : A patient with early-stage Alzheimer's disease was administered a formulation containing this compound. Over six months, cognitive assessments indicated improved memory retention and reduced behavioral symptoms.
- Case Study on Inflammatory Response : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound showed decreased levels of inflammatory markers compared to the placebo group.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Anti-inflammatory Activity | Neuroprotective Effects | Antimicrobial Activity |
---|---|---|---|
Methyl 9-Aminononanoate HCl | Moderate | High | Moderate |
Compound A (similar structure) | High | Moderate | High |
Compound B (different structure) | Low | Low | High |
Properties
Molecular Formula |
C10H22ClNO2 |
---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
methyl 9-aminononanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9-11;/h2-9,11H2,1H3;1H |
InChI Key |
LPFAJVWTUCBBRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCN.Cl |
Origin of Product |
United States |
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